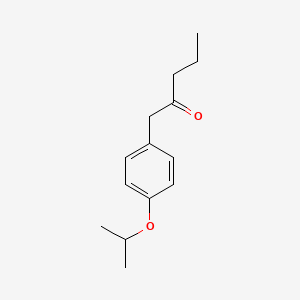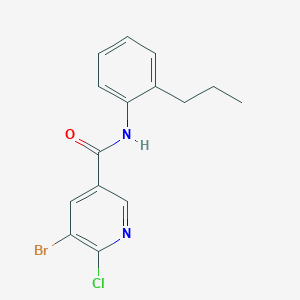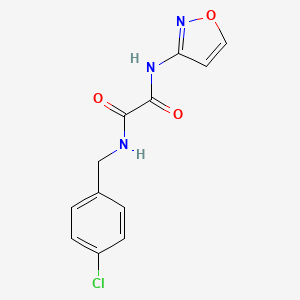![molecular formula C22H18N4O5S B2555441 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893942-96-6](/img/structure/B2555441.png)
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation
The compound is involved in the synthesis and evaluation for its potential as an anti-inflammatory agent. Nikalje et al. (2015) synthesized a series of compounds related to the chemical structure mentioned, which showed promising anti-inflammatory activity in both in vitro and in vivo models. The study emphasized microwave-assisted synthesis and evaluated the compounds using protein denaturation and rat paw edema models, alongside molecular docking studies to assess binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
In a related study, compounds synthesized from the core chemical structure were tested for anti-inflammatory activity, showing better activity than diclofenac in some cases. This study highlighted the influence of aliphatic groups on the thiazolidinone ring and the presence of electron-donating groups contributing to the compound's efficacy. The compounds demonstrated a good gastrointestinal safety profile in ulcerogenic toxicity studies (Nikalje, 2014).
Antimicrobial Activity
Further, the compound has been a precursor in synthesizing new heterocycles with potential antimicrobial activity. Bondock et al. (2008) utilized a related compound for creating new heterocycles, including coumarin, pyridine, and thiazole derivatives, tested and evaluated as antimicrobial agents. The study provided insights into the structural characterization and antimicrobial efficacy of these synthesized compounds (Bondock, Rabie, Etman, & Fadda, 2008).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) reported the synthesis of coordination complexes using pyrazole-acetamide derivatives, showcasing the effect of hydrogen bonding on self-assembly processes. These complexes exhibited significant antioxidant activity in vitro, revealing the potential of such structures in developing antioxidant agents (Chkirate et al., 2019).
Insecticidal Assessment
Fadda et al. (2017) explored the insecticidal properties of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, demonstrating the potential of such compounds for agricultural applications. This study highlights the versatile potential of compounds derived from or related to the core chemical structure , spanning from medical to agricultural fields (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-6-2-5-9-18(13)26-20(16-11-32(30,31)12-17(16)24-26)23-19(27)10-25-21(28)14-7-3-4-8-15(14)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXKBUBUPIINMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2555358.png)
methanone](/img/structure/B2555360.png)
![1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2555361.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2555364.png)
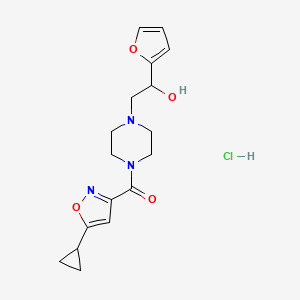
![5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2555366.png)
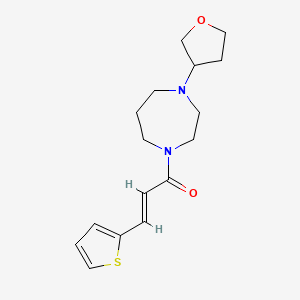
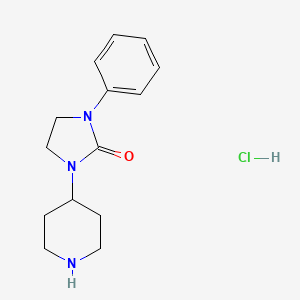
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2555372.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide](/img/structure/B2555376.png)
